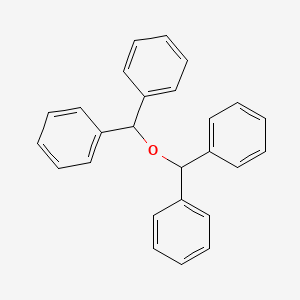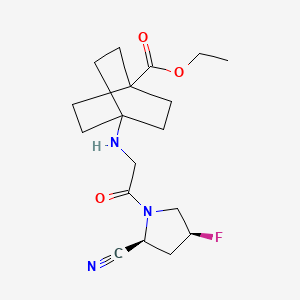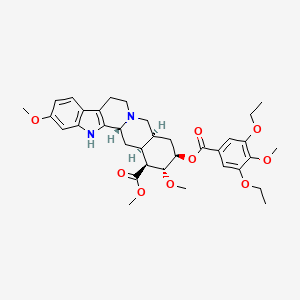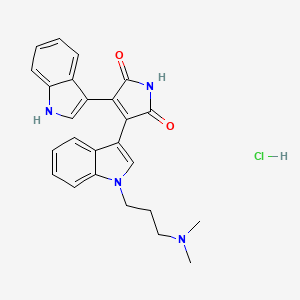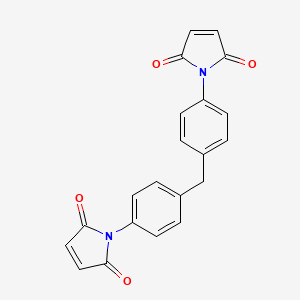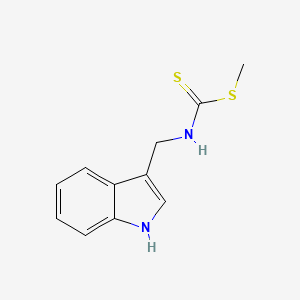
Brassinin
Descripción general
Descripción
La brasinina es una fitoalexina indólica derivada de verduras crucíferas como la col, el brócoli y los nabos. Es conocida por su papel en los mecanismos de defensa de las plantas contra los patógenos y ha llamado la atención por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos, antiinflamatorios y antimelanogénicos .
Aplicaciones Científicas De Investigación
Química: La brasinina se utiliza como precursor para sintetizar otros compuestos bioactivos.
Medicina: La brasinina exhibe propiedades anticancerígenas al inducir la apoptosis e inhibir vías de señalización clave en las células cancerosas También tiene efectos antiinflamatorios y antimelanogénicos, lo que lo convierte en un posible candidato para el tratamiento de trastornos de la piel.
Mecanismo De Acción
La brasinina ejerce sus efectos a través de varios mecanismos moleculares:
Anticancerígeno: Induce la apoptosis en las células cancerosas al aumentar la producción de especies reactivas de oxígeno e inhibir vías de señalización clave como la vía JAK2/STAT3.
Antiinflamatorio: La brasinina suprime las respuestas inflamatorias al regular a la baja las citocinas y mediadores proinflamatorios.
Antimelanogénico: Inhibe la melanogénesis al unirse e inactivar la tirosinasa, una enzima involucrada en la producción de melanina.
Análisis Bioquímico
Biochemical Properties
Brassinin has been found to interact with various enzymes and proteins. It has antioxidant and anti-tyrosinase activities . This compound at 50 µm suppressed lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2 and reactive oxygen species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppressed monocyte-to-macrophage differentiation and inflammatory responses by differentially regulating Nrf2 and NF-κB signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits melanogenesis at least partially by binding to and inactivating tyrosinase . In addition, it reduces tyrosinase mRNA levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La brasinina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del indole-3-carboxaldehído con tiourea en presencia de una base, como el hidróxido de sodio, para formar el producto deseado . La reacción generalmente ocurre en condiciones suaves, con la temperatura mantenida alrededor de la temperatura ambiente hasta niveles ligeramente elevados.
Métodos de producción industrial
La producción industrial de brasinina puede involucrar la extracción de verduras crucíferas, seguida de procesos de purificación. debido al bajo rendimiento y la mala reproducibilidad de la extracción natural, los métodos sintéticos a menudo se prefieren para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
La brasinina sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, puede oxidarse para formar ciclobrassinina, un compuesto con una estructura espirooxindólica .
Reactivos y condiciones comunes
Oxidación: La brasinina se puede oxidar utilizando enzimas citocromo P450 para formar ciclobrassinina.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo indólico, a menudo utilizando agentes halogenantes u otros electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen ciclobrassinina y varios derivados de indol sustituidos .
Comparación Con Compuestos Similares
La brasinina es única debido a su doble función como fitoalexina y posible agente terapéutico. Compuestos similares incluyen:
Espirobrassinina: Un derivado de espirooxindol que contiene azufre de la brasinina con actividades biológicas similares.
Brasinosteroides: Otra clase de fitohormonas con similitudes estructurales con la brasinina pero principalmente involucradas en el crecimiento y desarrollo de las plantas.
Indol-3-carbinol: Un compuesto derivado de las mismas verduras crucíferas, conocido por sus propiedades anticancerígenas pero con diferentes mecanismos de acción.
La brasinina destaca por su amplio espectro de actividades biológicas y aplicaciones terapéuticas potenciales, lo que la convierte en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones industriales.
Propiedades
IUPAC Name |
methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQWFZDEDFELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909714 | |
| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105748-59-2 | |
| Record name | Brassinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRASSININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 133 °C | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Brassinin has been shown to exhibit anticancer activity through various mechanisms, including:
- Inducing Apoptosis: this compound can trigger apoptosis (programmed cell death) in various cancer cell lines, including prostate [], liver [], colon [, ], and leukemia cells []. It can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, activate caspases, and promote DNA fragmentation and chromatin condensation.
- Inhibiting Angiogenesis: Studies have shown that this compound can inhibit angiogenesis (formation of new blood vessels) in triple-negative breast cancer (TNBC) models []. It preferentially targets endothelial cells and promotes the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1), leading to the downregulation of pro-angiogenic signaling pathways.
- Modulating Cell Cycle Progression: this compound has been reported to induce cell cycle arrest in various cancer cells. For instance, it can cause G1 phase arrest in human colon cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway and increasing the expression of cell cycle inhibitors p21 and p27 []. In other studies, this compound increased the population of cells in the G2/M phase in colorectal cancer Caco2 cells [].
- Inhibiting Indoleamine 2,3-dioxygenase (IDO): this compound has been identified as an inhibitor of IDO [, ], an enzyme involved in tumor immune escape. By inhibiting IDO, this compound could potentially enhance anti-tumor immune responses.
ANone: this compound (chemical name: 3-(S-methyldithiocarbamoyl)aminomethyl indole) is an indole phytoalexin. Its structural characteristics are:
ANone: Some plant pathogenic fungi, such as Leptosphaeria maculans and Alternaria brassicicola, have evolved mechanisms to detoxify this compound, enabling them to infect cruciferous plants.
- This compound Oxidase: L. maculans produces this compound oxidase, an enzyme that catalyzes the detoxification of this compound by converting it to indole-3-carboxaldehyde and S-methyl dithiocarbamate [, ].
- This compound Hydrolases: Both L. maculans and A. brassicicola produce this compound hydrolases, enzymes that detoxify this compound via hydrolysis of its dithiocarbamate group to indolyl-3-methanamine [].
ANone: Several structure-activity relationship (SAR) studies have investigated the impact of modifications to the this compound scaffold on its biological activity.
- Dithiocarbamate Moiety: This group appears to be crucial for IDO inhibitory activity and may interact with the heme iron of the enzyme [].
- Indole Ring: Interestingly, an indole ring is not essential for IDO inhibition, as some derivatives lacking this moiety retain activity [].
- S-methyl Group: Substituting the S-methyl group with larger aromatic groups has yielded more potent IDO inhibitors compared to this compound [].
ANone: Based on preclinical research, this compound holds potential as:
- A Combinatorial Treatment Option: this compound has shown synergistic effects when combined with other anticancer drugs, such as imatinib in colon cancer cells [].
A: Yes, fungi such as L. maculans and A. brassicicola can detoxify this compound through the action of specific enzymes, as previously discussed [, , ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome fungal resistance to this phytoalexin.
ANone: this compound biosynthesis in cruciferous plants is closely linked to the glucosinolate pathway. Key enzymes involved in its biosynthesis include:
- SUR1: A carbon-sulfur lyase that processes cysteine-isothiocyanate conjugates [].
- DTCMT: An S-methyltransferase that methylates the resulting dithiocarbamate to form this compound [].
- BABG: A β-glucosidase that acts as a myrosinase and is potentially a determinant of phytoalexin synthesis from indole glucosinolate [].
ANone: Yes, in vivo studies have demonstrated this compound's anticancer potential.
- Triple-negative breast cancer (TNBC): Intraperitoneal injection of this compound reduced tumor size, microvessel density, and tumor microvessel perfusion in a TNBC mouse model [].
- Synergistic effects with chemotherapy: Studies have shown that combining this compound with chemotherapy enhances tumor regression in mouse models [].
ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify this compound in plant extracts and biological samples [, , ].
- Mass Spectrometry (MS): MS techniques, including ESI-IT-MS n , MALDI-ToF/ToF, and ESI-Q/ToF, are used to elucidate the fragmentation patterns and confirm the structures of this compound and its derivatives [, ].
- Spectroscopic Methods: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to determine the chemical structures of this compound and its metabolites [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


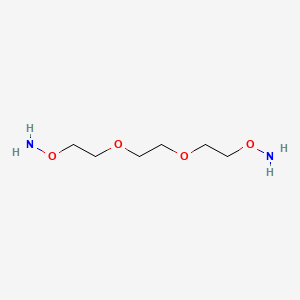
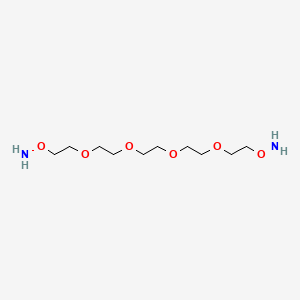
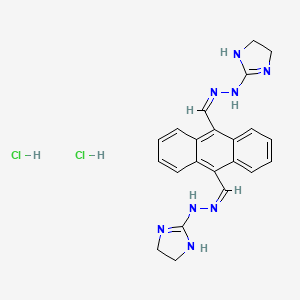
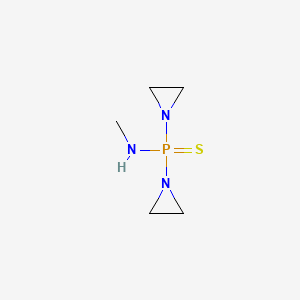
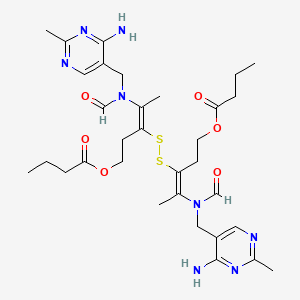
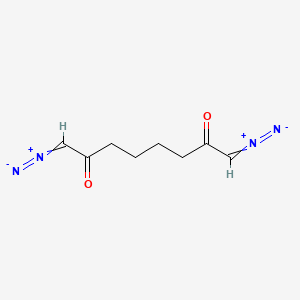
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
